molecular formula C21H24F3N5O3S B2750176 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate CAS No. 886913-45-7

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2750176
CAS No.: 886913-45-7
M. Wt: 483.51
InChI Key: YVVNKYRTRHKSGM-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxythiazole ring. Key structural elements include:

  • 3-(Trifluoromethyl)phenyl substituent: This electron-withdrawing group increases lipophilicity and metabolic stability compared to simpler aryl groups .
  • Piperazine-carboxylate moiety: The ethyl ester enhances solubility, while the piperazine ring confers conformational flexibility, a common feature in CNS-targeting pharmaceuticals .

Synthetic routes likely involve multi-step heterocyclic condensations, analogous to methods for related thiazolo-triazole derivatives (e.g., coupling of substituted phenylmethyl groups with preformed heterocycles under catalytic conditions) .

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O3S/c1-3-15-25-19-29(26-15)18(30)17(33-19)16(13-6-5-7-14(12-13)21(22,23)24)27-8-10-28(11-9-27)20(31)32-4-2/h5-7,12,16,30H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVNKYRTRHKSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety and a piperazine ring, which are significant in medicinal chemistry due to their diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C22H25F3N4O3SC_{22}H_{25}F_3N_4O_3S with a molecular weight of approximately 482.5 g/mol. The structure incorporates several functional groups that contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC22H25F3N4O3S
Molecular Weight482.5 g/mol
CAS Number886907-37-5
Functional GroupsThiazole, Triazole, Piperazine

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its roles in inhibiting enzymes and modulating receptor activity. Preliminary studies suggest that the compound may exhibit antiviral properties by interfering with viral replication processes.

Biological Activity Studies

Antiviral Activity : Research has shown that compounds similar to this one can inhibit viral replication in vitro. For instance, related triazole derivatives have demonstrated significant antiviral activity against HIV-1 by targeting specific protein interactions within the virus . The mechanism involves binding to viral proteins and disrupting their assembly and function.

Cytotoxicity : In vitro studies on human cancer cell lines have indicated that compounds containing the thiazolo-triazole framework can exhibit cytotoxic effects. For example, derivatives have been tested against various cancer types, showing IC50 values in the nanomolar range, suggesting potent antitumor activity .

Case Studies

  • HIV Inhibition : A study evaluated a series of triazole derivatives for their effectiveness as HIV inhibitors. One derivative exhibited an EC50 value of 3.13 μM against HIV-1 . This highlights the potential of triazole-containing compounds in antiviral therapy.
  • Cancer Cell Line Testing : Another study focused on the cytotoxicity of related compounds against cervical and bladder cancer cell lines. The most active compounds showed IC50 values ranging from 60 nM to 178 nM, indicating strong potential for further development as anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name / Reference Core Structure Aryl Substituent Piperazine Modification Notable Properties
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-(Trifluoromethyl)phenyl Ethyl carboxylate High lipophilicity (CF₃ group); ester enhances solubility
Compound in Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl Ethyl carboxylate Lower logP vs. CF₃ analog; fluorine improves metabolic stability
Pyridazinone derivatives Pyridazinone 2-Fluorophenyl Piperazine linkage Basic piperazine nitrogens enhance CNS penetration
Triazolo-thiadiazoles Triazolo[3,4-b]thiadiazole 4-Methoxyphenyl None Antifungal activity via 14-α-demethylase inhibition

Key Observations :

  • Piperazine Modifications: The ethyl carboxylate ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for improved solubility, unlike non-esterified piperazines in .
  • Heterocyclic Cores: Thiazolo-triazole systems (target and ) exhibit stronger hydrogen-bonding capacity than pyridazinones () due to the hydroxyl group, critical for target engagement .

Q & A

Q. Methodology :

  • Synthesize focused libraries (10–20 analogs) with systematic substituent variations.
  • Test in parallel against primary (NLRP3) and anti-targets (e.g., COX-2) .

Basic: What are common pitfalls in purifying this compound, and how can they be mitigated?

Answer:

  • Pitfalls :
    • Low solubility in aqueous buffers complicates crystallization.
    • Co-elution of byproducts (e.g., diastereomers) on silica columns.
  • Solutions :
    • Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-resolution separation .
    • Employ counterion exchange (e.g., HCl salt formation) to improve crystallinity .

Advanced: How to handle the compound’s sensitivity to oxidizing agents and light?

Answer:

  • Storage : Under argon at -20°C in amber vials; avoid freeze-thaw cycles .
  • Reaction handling : Use reducing agents (e.g., ascorbic acid) in aqueous buffers to prevent hydroxyl-thiazole oxidation .
  • Formulation : Encapsulate in PEGylated liposomes to shield from enzymatic degradation .

Advanced: What cross-disciplinary approaches enhance mechanistic understanding of its bioactivity?

Answer:

  • Chemical biology : Photoaffinity labeling with azide probes identifies cellular binding partners .
  • Omics integration : Transcriptomics (RNA-seq) after treatment reveals NLRP3 pathway modulation; metabolomics detects on/off-target effects .
  • Microfluidics : Mimic in vivo shear stress to study anti-inflammatory effects under dynamic conditions .

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